molecular formula C7H10N2OS B14317640 N-(Propan-2-yl)-1,3-thiazole-4-carboxamide CAS No. 105611-05-0

N-(Propan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B14317640
CAS No.: 105611-05-0
M. Wt: 170.23 g/mol
InChI Key: RGKWQHHIWOGIPT-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propan-2-yl)-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isothiocyanates with amines in the presence of a base. For example, the reaction of an isothiocyanate with N-(propan-2-yl)amine in the presence of a base such as sodium hydroxide can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, phase-transfer catalysts can be employed to facilitate the reaction and improve product purity .

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-(Propan-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    N-(Propan-2-yl)-1,3-thiazole-4-carboxamide: can be compared with other thiazole derivatives such as 2-aminothiazole and 4-methylthiazole.

    2-Aminothiazole: Known for its antimicrobial properties.

    4-Methylthiazole: Used in flavor and fragrance industries.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

CAS No.

105611-05-0

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

N-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C7H10N2OS/c1-5(2)9-7(10)6-3-11-4-8-6/h3-5H,1-2H3,(H,9,10)

InChI Key

RGKWQHHIWOGIPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CSC=N1

Origin of Product

United States

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